molecular formula C10H9F3O2S B1466049 2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid CAS No. 1070761-71-5

2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid

Cat. No.: B1466049
CAS No.: 1070761-71-5
M. Wt: 250.24 g/mol
InChI Key: HTIIKIFPVNPWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C10H9F3O2S and its molecular weight is 250.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stability and Degradation Pathways

The stability and degradation pathways of nitisinone, a compound related to 2-Methyl-3-(methylthio)-4-(trifluoromethyl)benzoic acid, have been investigated using LC-MS/MS methods. Nitisinone's stability increases with the pH of the solution. In conditions similar to human gastric juice, two major stable degradation products, 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), are formed, contributing to a better understanding of the medical application risks and benefits of nitisinone (Barchańska et al., 2019).

Applications in Organic Synthesis

Methyl-2-formyl benzoate, a bioactive precursor structurally similar to this compound, serves as a significant structure in organic synthesis due to its various pharmacological activities. It acts as a versatile substrate for the preparation of medical products, showcasing the importance of such compounds in synthetic fields and pharmaceutical industries (Farooq & Ngaini, 2019).

Gut Function Regulation

Benzoic acid, closely related to the subject compound, is utilized as an antibacterial and antifungal preservative in foods and feeds. It has been shown to improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota, demonstrating the compound's potential in promoting health through dietary applications (Mao et al., 2019).

Water Treatment

Research on acetaminophen degradation by advanced oxidation processes (AOPs) has indicated that benzoic acid and its derivatives can emerge as by-products, suggesting the relevance of this compound and similar compounds in environmental and water treatment studies. This review highlights the need for further investigation into the biotoxicity and degradation pathways of such by-products (Qutob et al., 2022).

Properties

IUPAC Name

2-methyl-3-methylsulfanyl-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-5-6(9(14)15)3-4-7(8(5)16-2)10(11,12)13/h3-4H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIIKIFPVNPWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1SC)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

300 mg (1.35 mmol) of 3-fluoro-2-methyl-4-trifluoromethylbenzoic acid were initially charged in 5 ml of N,N-dimethylformamide, and 59 mg (purity 60% by weight, 1.49 mmol) of NaH were added. The mixture was stirred for 10 min, and 199 mg (purity 95% by weight, 2.70 mmol) of sodium thiomethoxide were then added. The mixture was stirred at RT for 1.5 h and then heated at 80° C. for 16 h. The reaction mixture was cooled and, for workup, poured into water and extracted with ethyl acetate, and the aqueous phase was then acidified with concentrated HCl. The mixture was extracted twice with t-butyl methyl ether, dried and concentrated. This gave 310 mg of the product.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
59 mg
Type
reactant
Reaction Step Two
Quantity
199 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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